molecular formula C5H5N3O3 B1614655 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde CAS No. 4750-57-6

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde

Cat. No.: B1614655
CAS No.: 4750-57-6
M. Wt: 155.11 g/mol
InChI Key: JLQLFVSTEDRFAD-UHFFFAOYSA-N
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Description

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H5N3O3 It is characterized by the presence of a nitro group at the 5-position and a formyl group at the 2-position of the imidazole ring

Scientific Research Applications

1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its role in the development of pharmaceutical agents, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde typically involves the nitration of 1-methylimidazole followed by formylation. One common method includes the reaction of 1-methylimidazole with nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 1-methyl-5-nitroimidazole is then subjected to formylation using formic acid or formyl chloride under suitable conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Comparison with Similar Compounds

  • 1-Methyl-2-nitro-1H-imidazole-5-carbaldehyde
  • 2-Methyl-4(5)-nitroimidazole
  • 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole

Comparison: 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde is unique due to the specific positioning of the nitro and formyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-methyl-5-nitroimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQLFVSTEDRFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20197168
Record name Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-
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Molecular Weight

155.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4750-57-6
Record name 1-Methyl-5-nitroimidazole-2-carboxaldehyde
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Record name Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-
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Record name 4750-57-6
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Record name Imidazole-2-carboxaldehyde, 1-methyl-5-nitro-
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Record name 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde
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Synthesis routes and methods

Procedure details

210 parts of 2-dichloromethyl-1-methyl-5-nitroimidazole are stirred in 800 parts by volume of 10 percent strength by weight sulfuric acid for 2 hours at 100° C. The mixture is then neutralized with 550 parts of 6N sodium hydroxide solution, with intense cooling, and the resulting solution is extracted with 4 times 500 parts by volume of methylene chloride. The combined extracts are dried. 126 parts (82% of theory) of 2-formyl-1-methyl-5-nitroimidazole of melting point 93° C. (after recrystallization from toluene) are obtained.
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2-dichloromethyl-1-methyl-5-nitroimidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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